molecular formula C15H19N3O2 B8437060 4-[2-[2-Ethyl-4-methyl-6-oxo-1,6-dihydro-1-pyrimidinyl]ethoxy]aniline

4-[2-[2-Ethyl-4-methyl-6-oxo-1,6-dihydro-1-pyrimidinyl]ethoxy]aniline

Cat. No. B8437060
M. Wt: 273.33 g/mol
InChI Key: HHZYJFTZXNAQFI-UHFFFAOYSA-N
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Patent
US06310069B1

Procedure details

A solution of 4-[2-[2-ethyl-4-methyl-6-oxo-1,6-dihydro-1-pyrimidinyl]ethoxy]nitrobenzene (1.0 g, 3.3 mmol) (obtained from preparation 20) in 1,4-dioxane (20 ml) was reduced with hydrogen in the presence of 10% palladium on charcoal (100 mg) at 30 psi for 16 h. The mixture was filtered through a bed of celite and washed with dioxane and evaporated to dryness under reduced pressure to yield the title compound (625 mg, 70%).
Name
4-[2-[2-ethyl-4-methyl-6-oxo-1,6-dihydro-1-pyrimidinyl]ethoxy]nitrobenzene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]([CH2:11][CH2:12][O:13][C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][CH:15]=2)[C:5](=[O:10])[CH:6]=[C:7]([CH3:9])[N:8]=1)[CH3:2].[H][H]>O1CCOCC1.[Pd]>[CH2:1]([C:3]1[N:4]([CH2:11][CH2:12][O:13][C:14]2[CH:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=2)[C:5](=[O:10])[CH:6]=[C:7]([CH3:9])[N:8]=1)[CH3:2]

Inputs

Step One
Name
4-[2-[2-ethyl-4-methyl-6-oxo-1,6-dihydro-1-pyrimidinyl]ethoxy]nitrobenzene
Quantity
1 g
Type
reactant
Smiles
C(C)C=1N(C(C=C(N1)C)=O)CCOC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a bed of celite
WASH
Type
WASH
Details
washed with dioxane
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N(C(C=C(N1)C)=O)CCOC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 625 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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